Fujenal

Description

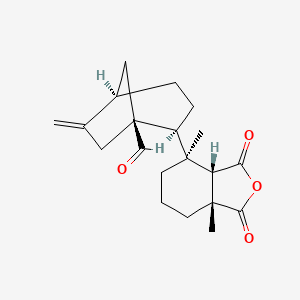

Structure

3D Structure

Properties

CAS No. |

6750-11-4 |

|---|---|

Molecular Formula |

C20H26O4 |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

(1R,2S,5R)-2-[(3aS,4S,7aR)-4,7a-dimethyl-1,3-dioxo-3a,5,6,7-tetrahydro-2-benzofuran-4-yl]-6-methylidenebicyclo[3.2.1]octane-1-carbaldehyde |

InChI |

InChI=1S/C20H26O4/c1-12-9-20(11-21)10-13(12)5-6-14(20)18(2)7-4-8-19(3)15(18)16(22)24-17(19)23/h11,13-15H,1,4-10H2,2-3H3/t13-,14+,15+,18+,19-,20-/m1/s1 |

InChI Key |

YHGCNVZMSCSGOF-VRRLIPPPSA-N |

SMILES |

CC1(CCCC2(C1C(=O)OC2=O)C)C3CCC4CC3(CC4=C)C=O |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@H]1C(=O)OC2=O)C)[C@@H]3CC[C@@H]4C[C@]3(CC4=C)C=O |

Canonical SMILES |

CC1(CCCC2(C1C(=O)OC2=O)C)C3CCC4CC3(CC4=C)C=O |

Synonyms |

fujenal |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of Fujenal

Elucidation of Precursor Metabolism and Conversion Pathways

Fujenal is recognized as a major seco-ring B metabolite produced by the seed and fungal ent-kaurenoic acid oxidase (KAO) oup.comnih.gov. Its formation is specifically attributed to the oxidative ring cleavage of 6β,7β-dihydroxy-ent-kaurenoic acid oup.comnih.gov. This dihydroxylated intermediate is itself derived from 7β-hydroxy-ent-kaurenoic acid through a stereospecific hydroxylation at the C-6β position oup.comnih.gov. While the primary route involves this diol, some fujenal can also be formed via kaurenolides, another group of related diterpenoids psu.edu. The oxidative cleavage of ring B, which characterizes fujenal's formation, shares a formal mechanistic relationship with the oxidative ring contraction observed in gibberellin biosynthesis psu.edu. Fujenal can exist in two forms: an aldehyde anhydride (B1165640) or an aldehyde dicarboxylic acid, with the latter being formed upon heating the anhydride in water psu.edu.

Role of ent-Kaurene (B36324) and Related Diterpenoids

Ent-kaurene serves as a foundational tetracyclic hydrocarbon precursor in the broader diterpenoid biosynthesis, including both gibberellins (B7789140) and fujenal oup.comnumberanalytics.com. Fujenal itself is classified as a kaurene-type diterpenoid, commonly found in the fungus Gibberella fujikuroi medchemexpress.commedchemexpress.com. The initial steps involve the cyclization of trans-geranylgeranyl diphosphate (B83284) (GGPP) to ent-kaurene, proceeding through ent-copalyl diphosphate oup.com. Studies have demonstrated that ent-kaurene acts as an efficient precursor for 7,18-dihydroxykaurenolide, which can subsequently lead to fujenal psu.edu. The presence of a C-6 oxygen function on ent-kaurenoid skeletons is particularly relevant to the biosynthesis of fujenal and related hydroxylated kaurenes rsc.org.

Oxidative Ring Cleavage Mechanisms

The defining step in fujenal biosynthesis is the oxidative ring cleavage of 6β,7β-dihydroxy-ent-kaurenoic acid oup.comnih.gov. This process involves a competition between ring contraction (leading to gibberellins) and hydroxylation, initiated by the stereospecific removal of the 6β-hydrogen to generate a radical or carbocation intermediate oup.com. Mechanistically, the oxidative cleavage of ring B in fujenal is analogous to the oxidative ring contraction seen in gibberellin biosynthesis, both involving the oxidative loss of specific hydrogen atoms (6β-hydrogen and 7β-hydroxy hydrogen) psu.edu. This suggests that dehydrogenation of 6β- and 7β-hydroxy groups could provide a pathway for the cleavage of ring B psu.edu. This type of oxidative cleavage of carbon-carbon double bonds to yield dicarbonyl compounds is a well-established reaction in organic synthesis, often involving dihydroxylation followed by the scission of the vicinal diol nih.gov.

Characterization of Key Biosynthetic Enzymes

The formation of fujenal is catalyzed by specific enzymes, primarily multifunctional cytochrome P450 monooxygenases, which also play central roles in gibberellin biosynthesis.

Gibberellin Biosynthesis Enzymes (e.g., KAO, KO) and their Role in Fujenal Formation

The ent-kaurenoic acid oxidase (KAO) enzyme, found in both seeds and fungi, exhibits remarkable multifunctionality. Beyond its role in producing gibberellins, KAO is responsible for generating numerous by-products, including fujenal and fujenoic acid, which are significant metabolites oup.comnih.gov. In plants, KAO (a member of the CYP88A subfamily) converts ent-kaurenoic acid into GA12 through a three-step process involving 7β-hydroxy-ent-kaurenoic acid and GA12-aldehyde oup.com. In contrast, the fungal KAO (belonging to the CYP68A subfamily) produces GA14 and also yields fujenal and fujenoic acid as major secondary metabolites oup.comnih.gov. Ent-kaurene oxidase (KO) and KAO are both cytochrome P450 monooxygenases that facilitate the conversion of ent-kaurene to GA12 oup.com. Specifically, KO (P450-4) catalyzes the initial three oxidation steps from ent-kaurene to ent-kaurenoic acid uniprot.orguniprot.org. KAO, identified as P450-1, is a highly versatile enzyme that performs four oxidation steps on ent-kaurenoic acid, leading to GA14, while concurrently producing kaurenolides and fujenoic acids as side products uniprot.orguniprot.org.

Cytochrome P450 Monooxygenases in Fujenal Biosynthesis

Cytochrome P450 monooxygenases are indispensable for the oxidative reactions occurring in the gibberellin biosynthetic pathway, and consequently, for the formation of fujenal uniprot.orguniprot.org. The P450-1 monooxygenase, also known as GA14 synthase, in Gibberella fujikuroi is directly implicated in the synthesis of kaurenolides and seco-ring B kaurenoids, which encompass fujenal and fujenoic acids uniprot.orguniprot.orgnih.govnih.gov. These enzymatic reactions are localized to the microsomal fraction and necessitate the presence of NADPH or NADH, characteristics consistent with the activity of cytochrome P450 monooxygenases nih.gov. It has been proposed that the formation of fujenal by P450-1 arises from the stabilization of radical intermediates that are also involved in the synthesis of GA14 nih.gov.

Genetic and Molecular Regulation of Fujenal Production

Gene Cluster Identification and Functional Analysis

In filamentous fungi, the genes responsible for the biosynthesis of secondary metabolites, including diterpenoids like fujenal, are typically organized into co-expressed gene clusters thegoodscentscompany.com. Although fujenal is considered a side product of the gibberellin (GA) biosynthetic pathway, its production is inherently linked to the genetic machinery that governs this broader metabolic route.

Extensive research has been dedicated to identifying and functionally characterizing the GA biosynthetic gene clusters in fungi such as Fusarium fujikuroi and Sphaceloma manihoticola wikidata.org. For example, the GA gene cluster identified in S. manihoticola encompasses five genes that encode key enzymes: a bifunctional ent-copalyl/ent-kaurene synthase (CPS/KS), a pathway-specific geranylgeranyl diphosphate synthase (GGS2), and three cytochrome P450 monooxygenases (SmP450-1, SmP450-2, and SmP450-4) wikidata.org. Functional analyses, including studies on SmP450-2, have confirmed the roles of these enzymes in the diterpenoid pathway nih.govwikidata.org. The striking similarities in gene cluster organization and enzyme functions between S. manihoticola and F. fujikuroi suggest a common evolutionary origin for these complex biosynthetic pathways, despite the distant phylogenetic relationship between these fungal species wikidata.org. These enzymes are essential for the initial cyclization reactions and subsequent oxidative modifications that lead to the diverse array of diterpenoids, including the direct precursors of fujenal.

| Enzyme/Gene Type | Function in Diterpenoid Biosynthesis | Relevance to Fujenal Biosynthesis |

|---|---|---|

| ent-Copalyl/ent-Kaurene Synthase (CPS/KS) | Catalyzes early cyclization steps from geranylgeranyl diphosphate to ent-kaurene. wikidata.org | Forms the core ent-kaurene skeleton, a foundational precursor for fujenal. wikidata.orgwikidata.org |

| Geranylgeranyl Diphosphate Synthase (GGS2) | Produces geranylgeranyl diphosphate, the universal diterpenoid precursor. wikidata.org | Provides the initial building block for the entire pathway, including fujenal. wikidata.org |

| Cytochrome P450 Monooxygenases (e.g., KAO, SmP450-2) | Involved in various oxidative modifications, including hydroxylation and ring cleavage. wikidata.orgwikidata.org | Catalyze critical steps like the hydroxylation of ent-kaurenoic acid and the oxidative ring cleavage leading to fujenal. wikidata.org |

Mutational Analysis of Biosynthetic Pathways in Fungal Strains

Mutational analysis, particularly in Gibberella fujikuroi, has been pivotal in dissecting the biosynthetic pathways that lead to fujenal and understanding its relationship with gibberellins. G. fujikuroi is renowned for its diverse secondary metabolism, producing a range of compounds including gibberellins, fujenal, and other terpenoids mycocentral.eu.

Studies on gib mutants of G. fujikuroi have provided insights into specific enzymatic blocks within their biosynthetic capabilities. Mutants exhibiting partial defects in the early stages of gibberellin biosynthesis demonstrated a concomitant reduction in the production of both gibberellins and fujenal, indicating a shared upstream pathway for these compounds mycocentral.eu. Furthermore, certain mutants were observed to accumulate substantial quantities of kaurenolides. This accumulation was attributed to a specific defect in the conversion of kaurenoic acid to 7-hydroxykaurenoic acid, highlighting this step as a crucial branching point that influences the metabolic flux toward fujenal nih.govmycocentral.eu. The application of the plant-growth regulator AMO-1618, which inhibits the formation of ent-kaur-16-ene in G. fujikuroi, consequently prevents the synthesis of endogenous kauranoid metabolites, including fujenal nih.gov. These mutational studies provide direct genetic and biochemical evidence for the specific enzymatic reactions and intermediate compounds involved in fujenal biosynthesis within the fungal system.

| Fungal Strain/Condition | Observed Effect on Biosynthesis | Implication for Fujenal Production |

|---|---|---|

| Gibberella fujikuroi gib mutants (partial early defects) | Reduced production of gibberellins and fujenal. mycocentral.eu | Confirms shared upstream biosynthetic pathway for fujenal and gibberellins. mycocentral.eu |

| Gibberella fujikuroi mutants (defect in kaurenoic acid to 7-hydroxykaurenoic acid conversion) | Accumulation of kaurenolides. mycocentral.eu | Highlights this conversion as a critical step influencing fujenal biosynthesis. nih.govmycocentral.eu |

| Gibberella fujikuroi treated with AMO-1618 | Inhibition of ent-kaur-16-ene formation. nih.gov | Prevents the formation of endogenous kauranoid metabolites, including fujenal. nih.gov |

Comparative Biosynthesis: Fungal versus Plant Systems

The biosynthesis of diterpenoids, particularly gibberellins and related metabolites like fujenal, demonstrates significant differences between fungal and plant systems, even when some end products share structural similarities wikidata.org. This divergence suggests a classic example of convergent evolution, where distinct enzymatic machinery has evolved independently to achieve analogous chemical transformations wikidata.org.

In plants, gibberellin biosynthesis typically involves a combination of membrane-bound cytochrome P450 monooxygenases and soluble 2-oxoglutarate-dependent dioxygenases wikidata.org. A notable distinction lies in the timing of hydroxylation reactions; for instance, 3β-hydroxylation occurs as an early step in fungal gibberellin biosynthesis (e.g., the conversion of gibberellin A12-aldehyde (PubChem CID: 5459783) to gibberellin A14-aldehyde (PubChem CID: 443446)), whereas in higher plants like Arabidopsis, these reactions often represent the final steps in forming biologically active gibberellins wikidata.orgwikidata.org.

Fungal systems, exemplified by Fusarium fujikuroi, predominantly rely on monooxygenases for these complex reactions wikidata.org. While plant ent-kaurenoic acid oxidase (KAO) primarily leads to gibberellin A12 (PubChem CID: 443450), fungal KAOs are distinguished by their remarkable multifunctionality, resulting in the production of numerous by-products, including the seco-ring B compounds fujenal and fujenoic acid wikidata.org. The specific oxidative ring cleavage of the B-ring, which is a defining step in fujenal formation, is a characteristic feature of fungal diterpenoid metabolism. This pathway diverges from the main gibberellin pathway found in plants nih.govwikidata.org. Consequently, fujenal, as a seco-ring B diterpenoid, represents a unique metabolic outcome predominantly observed in fungal biosynthetic pathways, reflecting the distinct enzymatic repertoire and pathway branching present in these organisms compared to their plant counterparts.

| Feature | Fungal Systems (e.g., F. fujikuroi) | Plant Systems (e.g., Arabidopsis) |

|---|---|---|

| Primary Enzymes for Gibberellin Biosynthesis | Mainly monooxygenases (P450 enzymes). wikidata.org | Both membrane-bound cytochrome P450 monooxygenases and soluble 2-oxoglutarate-dependent dioxygenases. wikidata.org |

| Hydroxylation Stage (e.g., 3β-hydroxylation) | Occurs at an early stage (e.g., GA12-aldehyde to GA14-aldehyde). wikidata.org | Occurs at later stages, often as final reactions. wikidata.org |

| Fujenal Production | Produced as a significant seco-ring B by-product of kaurene-derived diterpenoid metabolism. nih.govwikipedia.orgwikidata.org | Not reported as a natural product; specific oxidative ring cleavage leading to fujenal is characteristic of fungal pathways. nih.govwikidata.org |

Chemical Synthesis and Derivatization Studies of Fujenal

Total Synthesis Approaches and Methodological Advancements

While Fujenal is a well-characterized natural product, detailed reports on its de novo total synthesis from simple precursors in a laboratory setting are not widely documented in the available literature. Research has predominantly focused on its biosynthesis within the fungus Gibberella fujikuroi. Fujenal is known to originate from the oxidative ring cleavage of 6β,7β-dihydroxy-ent-kaurenoic acid, which itself is derived from ent-kaurenoic acid. psu.edumedchemexpress.eu This biosynthetic pathway highlights the complex enzymatic machinery involved in its natural production, involving steps such as stereospecific hydroxylation and ring contraction. psu.edu The inherent structural complexity of Fujenal, with its multiple stereocenters and fused ring systems, positions it as a challenging target for traditional total synthesis, often requiring advanced methodologies for the construction of such intricate scaffolds. ontosight.ainih.govnih.gov

Semisynthetic Modifications and Analog Preparation

Semisynthetic approaches to Fujenal derivatives are a significant area of study, often leveraging its natural precursors or the compound itself as starting materials. These modifications aim to explore structure-activity relationships or create novel compounds with altered properties. psu.edu

Studies have reported the preparation of ring-B nor-derivatives of metabolites from Gibberella fujikuroi, which include analogs related to Fujenal. rsc.org For instance, certain nor-compounds have been synthesized from their corresponding esters through hydrolysis with sodium carbonate, followed by heating. This method leads to structural changes in the B-ring, which is a key feature of Fujenal's unique seco-diterpenoid structure. psu.edu

The aldehyde and anhydride (B1165640) functionalities are central to Fujenal's reactivity and are frequent targets for chemical modification. Fujenal exists in equilibrium between its aldehyde anhydride form and an aldehyde dicarboxylic acid form. The dicarboxylic acid can be obtained by heating Fujenal in water, and it can subsequently be trapped as a dimethyl ester through methylation with diazomethane. psu.edu

Furthermore, the aldehyde-anhydride moiety of Fujenal has been shown to undergo specific reactions with various nucleophiles. For example, reactions with ammonia, hydrazine, and hydroxylamine (B1172632) have been investigated, and the structures of the resulting products have been elucidated, including through X-ray crystallography. researchgate.net These studies provide insights into the chemical behavior and potential derivatization pathways of these key functional groups. An internal aldol (B89426) condensation of Fujenal has also been reported, yielding an alcohol upon treatment with sodium hydride. psu.edu Subsequent allylic oxidation of this alcohol with selenium dioxide and hydrogen peroxide led to a 15α-alcohol derivative, demonstrating the potential for further functionalization of the carbon skeleton. psu.edu

The following table summarizes some reported modifications:

| Starting Material | Reagent/Condition | Product Type (or Specific Product) | Key Functional Group Modified | Reference |

| Fujenal | Heating in water | Aldehyde dicarboxylic acid | Anhydride | psu.edu |

| Aldehyde dicarboxylic acid | Diazomethane | Dimethyl ester | Carboxylic acids (from anhydride) | psu.edu |

| Fujenal | Ammonia, Hydrazine, Hydroxylamine | Derivatives with altered N-containing functionalities | Aldehyde, Anhydride | researchgate.net |

| Fujenal | Sodium hydride | Alcohol (via internal aldol condensation) | Aldehyde | psu.edu |

| Alcohol (from Fujenal) | SeO₂, H₂O₂ | 15α-alcohol derivative | Carbon skeleton (allylic oxidation) | psu.edu |

Stereochemical Investigations in the Fujenal Series

Fujenal possesses a complex absolute stereochemistry, characterized by six defined stereocenters, as indicated by its IUPAC name: (1R,2S,5R)-2-[(3aS,4S,7aR)-4,7a-dimethyl-1,3-dioxo-3a,5,6,7-tetrahydro-2-benzofuran-4-yl]-6-methylidenebicyclo[3.2.1]octane-1-carbaldehyde. ontosight.ainih.govnih.gov The precise stereochemical arrangement is crucial for its chemical properties and potential interactions.

Extensive stereochemical studies have been conducted within the Fujenal series and related tetracyclic diterpenoids. rsc.org Research has focused on understanding the conformational preferences of Fujenal, particularly concerning the interactions within its seco-ring B system. psu.edunih.gov It has been established that the chemistry of the B-ring is significantly influenced by neighboring group participation involving C-6, C-7, and C-19. nih.gov Investigations have also provided evidence for the prevalence of specific rotamers in the ground state of Fujenal, contributing to a deeper understanding of its three-dimensional structure and reactivity. nih.gov

Development of Novel Catalytic Strategies for Fujenal Synthesis

The development of novel catalytic strategies is a cornerstone of modern organic synthesis, enabling more efficient and selective routes to complex molecules. While general advancements in catalytic methods for the synthesis of complex natural products and heterocyclic compounds, including furans and their derivatives, are continuously evolving, specific reports detailing novel catalytic strategies for the de novo synthesis of Fujenal are not extensively highlighted in the current literature. nih.govnchu.edu.twmdpi.comtu-darmstadt.deorganic-chemistry.orgrsc.orgnih.gov The focus on Fujenal's chemical studies often remains on its biosynthesis from ent-kaurene (B36324) precursors or its semisynthetic modification, reflecting the challenges associated with constructing its unique and highly functionalized scaffold from simpler starting materials using entirely synthetic catalytic approaches.

Biological Activities and Pharmacological Mechanisms Preclinical Research

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of Fujenal and Its Analogues

Elucidation of Structural Features Critical for Biological Activity

The biological activity of Fujenal and its analogues, particularly their cytotoxic and antifungal properties, is intrinsically linked to their unique chemical architecture. Analysis of structurally related compounds allows for the inference of key pharmacophoric features.

The diterpenoid fungal metabolite, Fujenal, has been successfully converted into analogues of Rabdosia diterpenoids, which have demonstrated moderate inhibitory activity against HeLa cells. This suggests that the core scaffold of Fujenal is amenable to modifications that can produce cytotoxic effects. The specific analogues synthesized, ent-7-hydroxy-15-oxo-6,7-secokaur-16-en-6,19-dioic acid 6,7-lactone 19-methyl ester and ent-7-acetoxy-19-hydroxy-15-oxo-6,7-secokaur-16-en-6-oic acid 6,19-lactone, highlight the importance of the seco-B-ring and the functionalities at C-7 and C-19 in conferring this activity.

In studies of other 6,7-seco-ent-kaurane diterpenoids isolated from Isodon sculponeatus, significant cytotoxic activity against human tumor cell lines K562 and HepG2 was observed. This underscores the potential of the seco-kaurane skeleton, which Fujenal shares, as a template for anticancer agents. One of the isolated compounds, sculponeatin N, exhibited particularly potent cytotoxicity with IC₅₀ values of 0.21 and 0.29 μM against K562 and HepG2 cells, respectively. The structure-activity relationships of these compounds suggest that the specific substitution pattern on the seco-ring and the A-ring significantly influences their cytotoxic potency.

Furthermore, research on other cytotoxic diterpenoids from Croton kongensis, including 8,9-seco-ent-kauranes, has shown strong activities against HL-60 cell lines. The new compounds, kongeniods A–C, displayed IC₅₀ values of 0.47, 0.58, and 1.27 μM, respectively. This indicates that the disruption of the B-ring in different positions of the kaurane skeleton can lead to potent cytotoxic compounds.

The antifungal activity of related kaurane diterpenes also provides clues for Fujenal's potential in this area. For instance, the presence of a free carboxyl group in some kaurane derivatives has been suggested to be necessary for their antifungal activity against dermatophytes. This implies that modifications to introduce acidic functionalities on the Fujenal scaffold could enhance its antifungal properties.

Based on these findings, the following structural features can be considered critical for the biological activity of Fujenal and its analogues:

The Seco-B-Ring: The opened B-ring is a defining characteristic and likely plays a crucial role in the molecule's conformation and interaction with biological targets.

Oxygenated Functional Groups: The presence and position of hydroxyl, acetoxy, and lactone functionalities, particularly at C-6, C-7, and C-19, appear to be significant determinants of cytotoxic activity.

Potential for Carboxylic Acid Moieties: For antifungal activity, the introduction of a carboxyl group could be a key modification.

| Structural Feature/Modification | Observed Effect on Biological Activity | Compound Class/Example |

|---|---|---|

| Seco-B-Ring Structure | Associated with cytotoxic activity | Fujenal analogues, Sculponeatins |

| Lactone formation (C-6, C-7 or C-6, C-19) | Contributes to moderate cytotoxicity against HeLa cells | Rabdosia diterpenoid analogues from Fujenal |

| Specific substitution on the seco-ring | Significantly influences cytotoxic potency | Sculponeatin N (IC50 = 0.21 μM) |

| 8,9-seco-ent-kaurane skeleton | Associated with strong cytotoxicity against HL-60 cells | Kongeniods A-C (IC50 = 0.47-1.27 μM) |

| Free Carboxyl Group | Suggested to be important for antifungal activity | Kaurane diterpenes |

Computational Modeling and Predictive Studies (QSAR)

While no specific QSAR models for Fujenal have been reported, the principles of QSAR can be applied to understand the relationship between the physicochemical properties of its analogues and their biological activities. QSAR studies on broader classes of terpenoids provide a framework for what might be relevant for Fujenal.

QSAR models correlate biological activity with molecular descriptors, which are numerical representations of a molecule's properties. For diterpenoids like Fujenal, several classes of descriptors are likely to be important.

A QSAR study on the toxicity of various terpenoids identified geometric and electronic descriptors as being particularly significant. This suggests that for Fujenal analogues, descriptors related to the molecule's shape, size, and charge distribution would be crucial in predicting their biological activity.

Key Molecular Descriptors Potentially Relevant for Fujenal Analogues:

Geometric Descriptors: These relate to the 3D shape of the molecule. For the complex, multi-ring structure of Fujenal, descriptors like molecular surface area, volume, and ovality could be highly relevant in determining how the molecule fits into a biological target.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are critical for understanding electrostatic interactions and the reactivity of the molecule. For instance, the presence of electronegative oxygen atoms in Fujenal's functional groups will significantly influence its electronic properties.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol and water) is a common descriptor that quantifies a molecule's hydrophobicity. This is important for membrane permeability and interaction with hydrophobic pockets in target proteins.

| Descriptor Class | Specific Descriptor Examples | Potential Correlation with Biological Activity |

|---|---|---|

| Topological | Wiener Index, Connectivity Indices | Relates to molecular size and branching, influencing binding affinity. |

| Geometric | Molecular Surface Area, Volume, Ovality | Determines the steric fit of the molecule within a biological target. |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Governs electrostatic interactions, hydrogen bonding, and chemical reactivity. |

| Hydrophobic | LogP | Influences membrane permeability and interactions with hydrophobic binding sites. |

The development of predictive QSAR models for Fujenal and its analogues would be a valuable tool for virtual screening and the rational design of new compounds with enhanced biological activity. These models are typically built using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms.

A predictive QSAR model for terpenoid toxicity has been successfully developed, demonstrating the feasibility of this approach for this class of compounds. Such a model for Fujenal could guide the synthesis of new derivatives by predicting their potential cytotoxicity or antifungal activity before they are made, thus saving time and resources.

The general workflow for developing a predictive QSAR model for Fujenal would involve:

Data Set Collection: Synthesizing a library of Fujenal analogues and experimentally determining their biological activities (e.g., IC₅₀ values for cytotoxicity).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analogue.

Model Building: Using statistical methods to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: Rigorously validating the model to ensure its predictive power using internal and external validation techniques.

While a specific, validated QSAR model for Fujenal is not yet available in the literature, the foundational knowledge from related diterpenoids strongly suggests that such models would be highly beneficial for the future development of Fujenal-based therapeutic agents. Computational techniques like molecular docking could also be employed to identify potential biological targets for Fujenal, which would further refine the development of predictive models by providing a mechanistic basis for the observed structure-activity relationships.

Analytical Methodologies for Fujenal and Its Metabolites in Research Studies

Extraction and Sample Preparation from Biological and Fermentation Matrices

The initial step in analyzing Fujenal from its biological source, such as Fusarium fujikuroi fermentation broths or mycelia, involves efficient extraction and sample preparation. Given that Fujenal is a fungal metabolite, general protocols for fungal metabolite extraction would typically be applied.

Common approaches for fungal metabolite extraction often involve:

Culture Growth: Fungal cultures are grown in liquid media under optimized conditions to maximize metabolite production researchgate.netchemguide.co.uklibretexts.orgprotocols.ionih.govfarmaciajournal.com.

Mycelial Harvest: The fungal mycelium is typically harvested by filtration or centrifugation from the fermentation broth researchgate.netnih.govfarmaciajournal.com.

Cell Disruption: To release intracellular metabolites, the mycelial mass often requires mechanical disruption, such as grinding in liquid nitrogen using a mortar and pestle, or bead-beating ontosight.airesearchgate.netlibretexts.orgnih.gov.

Solvent Extraction: The disrupted fungal material or the fermentation broth is then subjected to solvent extraction. Common organic solvents like ethyl acetate, methanol, or chloroform (B151607) are frequently used, often in a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) setup, depending on the polarity of the target compound researchgate.netnih.gov. For instance, protocols for DNA extraction from fungal cultures often involve lysis buffers containing SDS, followed by phenol:chloroform:isoamyl alcohol extraction and precipitation with isopropanol (B130326) or ethanol (B145695) ontosight.airesearchgate.netlibretexts.orgnih.govlibretexts.org. While these are for DNA, the principles of solvent-based extraction for organic compounds apply.

Clean-up and Concentration: Extracts often contain numerous co-extracted impurities. Further purification steps, such as solid-phase extraction (SPE) or liquid-liquid partitioning, are employed to remove matrix interferences and concentrate the analyte nih.gov. This clean-up is crucial for improving the sensitivity and selectivity of subsequent analytical techniques.

While specific detailed protocols for Fujenal's extraction from Fusarium fujikuroi are not widely detailed in publicly accessible search results, the general principles applied to other fungal secondary metabolites would be relevant.

Chromatographic Techniques

Chromatographic techniques are indispensable for separating Fujenal from complex mixtures and for its subsequent analysis. These methods leverage differences in physicochemical properties to achieve separation.

Gas Chromatography (GC) is suitable for volatile or thermally stable compounds that can be vaporized without decomposition. It separates compounds based on their differential partitioning between a stationary phase and a gaseous mobile phase researchgate.net. Given Fujenal's molecular weight (330.42 g/mol ) and diterpenoid nature, it may be amenable to GC analysis, potentially after derivatization if necessary to enhance volatility or thermal stability.

When coupled with Mass Spectrometry (GC-MS), this technique becomes a powerful tool for both separation and identification. GC-MS separates components in a mixture, and the mass spectrometer then identifies them based on their mass-to-charge ratio (m/z) and characteristic fragmentation patterns researchgate.netlibretexts.orgprotocols.ioresearchgate.net. GC-MS/MS (tandem mass spectrometry) offers even greater sensitivity and selectivity for simultaneous identification and quantification of multi-residues researchgate.netspectrabase.com. While GC-MS has been mentioned in the context of analyzing diterpenoids and related compounds from Fusarium fujikuroi, specific GC-MS conditions (e.g., column type, temperature program, retention times) or fragmentation data for Fujenal itself are not explicitly available in the current search results spectrabase.comnih.gov.

Liquid Chromatography (LC) techniques are widely used for the analysis of non-volatile or thermally labile compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are advanced forms of LC that offer high resolution and sensitivity scispace.comresearchgate.netlibretexts.orginacom.nlshodex.com. These techniques separate compounds based on their interaction with a stationary phase and a liquid mobile phase.

Hyphenated LC techniques, particularly those coupled with mass spectrometry, are crucial for the analysis of complex biological samples:

LC-MS: This combines the separation power of LC with the mass analysis capabilities of MS, allowing for the identification and quantification of individual substances researchgate.netnih.gov.

LC-MS/MS (Tandem Mass Spectrometry): Provides in-depth analysis of complex samples by generating fragmentation patterns of precursor ions, which are highly characteristic for structural elucidation and sensitive quantification researchgate.netchemguide.co.ukwikipedia.orgyoutube.comorganicchemistrydata.org. This is particularly useful for identifying known and unknown structures, even at trace concentrations in complex matrices pitt.edu.

HRMS (High-Resolution Mass Spectrometry): Allows for the measurement of molecular masses to high decimal places (e.g., 4 decimal places with 2 mDa accuracy), enabling the generation of precise molecular formula suggestions for unknown compounds researchgate.net. HRMS systems, such as UPLC-PDA-qToF (LC-UV-HRMSMS), also record high-energy fragmentation spectra, providing additional structural information researchgate.net.

Spectroscopic Methods for Structural Elucidation and Quantification in Research Samples (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental for determining the molecular structure of Fujenal and for its quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the structural elucidation of organic molecules, providing detailed information about the connectivity and environment of atoms (e.g., 1H and 13C nuclei) within a molecule nih.govpitt.edudocbrown.infonih.gov. It exploits the magnetic properties of atomic nuclei to produce spectra that reveal chemical shifts, coupling constants, and integrals, which are used to piece together the molecular structure chemguide.co.uklibretexts.orgdocbrown.info. For Fujenal, NMR spectroscopy has been reported to be used for its structural elucidation [9, 20 from previous search results]. However, specific 1H or 13C NMR chemical shift data for Fujenal is not provided in the search results.

Advancements in Detection and Quantification Limits for Research Applications

Advancements in analytical instrumentation and methodologies have continuously pushed the boundaries of detection and quantification limits, allowing for the analysis of compounds like Fujenal at increasingly lower concentrations in complex matrices.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from a blank sample, indicating that detection is feasible scispace.comshodex.compitt.edu.

Limit of Quantification (LOQ): The lowest concentration at which an analyte can not only be reliably detected but also quantified with a predefined level of accuracy and precision scispace.comshodex.compitt.edu. The LOQ is often defined as 10 times the signal-to-noise ratio.

Modern chromatographic and spectroscopic techniques, especially hyphenated systems like LC-MS/MS and HRMS, offer significantly improved sensitivity, enabling the detection and quantification of compounds at trace levels (e.g., low parts per trillion (ppt) range for some volatile organic compounds) medchemexpress.comresearchgate.netwikipedia.org. Method validation procedures are crucial for establishing reliable LOD and LOQ values, which are matrix, method, and analyte-specific shodex.com. These advancements are vital for research involving natural products, where the target compounds may be present in very small quantities. However, specific LOD and LOQ values for Fujenal itself are not reported in the provided search results.

Future Research Directions and Applications in Scientific Discovery

Potential for Lead Compound Development in Agrochemical Research

Fujenal demonstrates significant promise as a lead compound in agrochemical research due to its established role as a gibberellin biosynthesis inhibitor medchemexpress.eu. Gibberellins (B7789140) are a class of plant hormones that play crucial roles in regulating various growth and developmental processes, including stem elongation, germination, and flowering medchemexpress.euresearchgate.net. The ability of Fujenal to interfere with gibberellin production positions it as a candidate for developing new plant growth regulators.

Specifically, studies have shown that ent-7-norgibberella-5,16-dien-19-oic acid and its corresponding alcohol and aldehyde derivatives, which can be prepared from Fujenal, effectively inhibit gibberellic acid biosynthesis in Gibberella fujikuroi. These compounds have also been observed to act as plant growth regulators when tested on rice seedlings researchgate.net. This inhibitory activity suggests that Fujenal, or its derivatives, could be engineered into compounds that modulate plant growth, potentially leading to the development of new herbicides, dwarfing agents for specific crops, or agents that control plant architecture for improved yield or harvesting efficiency. The fungus Gibberella fujikuroi itself is known for its ability to produce gibberellins and has been utilized for their industrial production, indicating a biological pathway that can be targeted or manipulated for agrochemical applications researchgate.net.

Advancements in Antineoplastic Agent Research

Fujenal has garnered attention in antineoplastic agent research due to its demonstrated moderate inhibition against HeLa tumor cells medchemexpress.eu. This finding aligns with the broader scientific interest in natural products as a rich source for the discovery of new anticancer agents mdpi.com. Many existing anticancer drugs, such as vincristine, vinblastine, and paclitaxel, are derived from natural sources or are semi-synthetic modifications of natural compounds mdpi.comvliz.be.

The complex chemical structure of Fujenal, characterized by its bicyclo(3.2.1)octane backbone and specific functional groups, suggests that it could interact with biological systems in unique ways, potentially leading to novel mechanisms of action against cancer cells ontosight.ai. Further research is warranted to investigate the specific cellular targets and pathways through which Fujenal exerts its inhibitory effects on tumor cells. This could involve detailed in vitro studies on a wider range of cancer cell lines, as well as mechanistic investigations to understand its impact on cell proliferation, apoptosis, and other critical cellular processes relevant to cancer progression mdpi.com. The diterpenoid nature of Fujenal also places it within a class of compounds that have shown diverse bioactivities, including antitumor properties researchgate.net.

Integrated Omics Approaches in Fujenal Research

Integrated omics approaches offer a powerful framework for comprehensively understanding the biological activities of Fujenal, particularly its mechanisms of action and biosynthesis. By combining data from various "omics" disciplines—such as genomics, transcriptomics, proteomics, and metabolomics—researchers can gain a holistic, systems-level view of how Fujenal interacts with biological systems nih.govelsevier.commdpi.com.

While specific integrated omics studies on Fujenal are not widely detailed in available literature, these approaches could be instrumental in:

Elucidating Biosynthetic Pathways: Genomics and transcriptomics could be used to identify and characterize the genes and enzymes involved in Fujenal's biosynthesis within Gibberella fujikuroi. This would involve sequencing the fungal genome, analyzing gene expression patterns under different conditions, and identifying key biosynthetic gene clusters nih.govnzdr.ru.

Unraveling Mechanisms of Action: When studying Fujenal's effects on target cells (e.g., HeLa cells or plant cells), transcriptomics and proteomics could reveal changes in gene expression and protein abundance, providing insights into the cellular pathways modulated by Fujenal. Metabolomics could identify changes in cellular metabolite profiles, offering a direct readout of metabolic perturbations caused by the compound mdpi.comresearchgate.net.

Identifying Biomarkers and Resistance Mechanisms: Integrated omics could help identify biomarkers of Fujenal's activity or potential resistance mechanisms in target organisms, which is crucial for lead compound development elsevier.com.

The integration of these diverse datasets through advanced bioinformatics and computational biology tools would allow for the reconstruction of complex biological networks, providing a deeper understanding of Fujenal's effects from genotype to phenotype nih.govelsevier.com.

Sustainable Production Strategies for Research Purposes

Given Fujenal's natural origin from Gibberella fujikuroi, sustainable production strategies for research purposes would primarily focus on optimizing its biotechnological synthesis and minimizing environmental impact. The fungus Gibberella fujikuroi is already well-established for the industrial production of gibberellins, often utilizing solid-state fermentation (SSF) with agricultural residues as low-cost substrates researchgate.net. This existing infrastructure and knowledge base provide a strong foundation for the sustainable production of Fujenal.

Key strategies for sustainable production of Fujenal for research could include:

Optimized Fermentation Processes: Developing and refining fermentation protocols using Gibberella fujikuroi to maximize Fujenal yield while minimizing resource consumption (e.g., water, energy) and waste generation. This could involve optimizing media composition, temperature, pH, and aeration researchgate.net.

Utilization of Agricultural By-products: Continuing to explore and implement the use of various agricultural residues (e.g., corn cob) as substrates for fungal fermentation, thereby reducing reliance on virgin resources and valorizing waste streams researchgate.netbibliotekanauki.pl.

Process Intensification and Green Chemistry: Implementing green chemistry principles in the extraction and purification of Fujenal, such as using environmentally benign solvents, reducing reaction steps, and minimizing hazardous waste acviss.com.

Circular Economy Principles: Integrating circular economy principles by designing production processes that aim to eliminate waste and keep resources in use for as long as possible, for instance, by recycling solvents or finding uses for fermentation by-products acviss.com.

Life Cycle Assessment (LCA): Conducting LCAs to evaluate the environmental footprint of Fujenal production from raw material acquisition to final product, identifying hotspots for improvement and guiding more sustainable practices utwente.nl.

These strategies would ensure that the supply of Fujenal for ongoing research is not only efficient but also environmentally responsible, aligning with broader goals of sustainable scientific discovery and development.

Q & A

Q. How to navigate contradictory peer feedback on Fujenal’s mechanistic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.